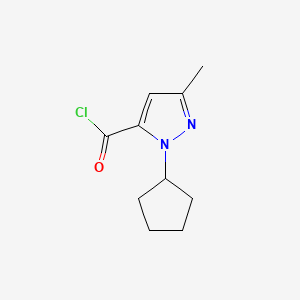
Nε,Nε,Nε-Trimethyllysine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways . The CAS Number is 1182037-78-0 . The molecular weight is 197.32 and the molecular formula is C9H11D9N2O2 .
Molecular Structure Analysis
The molecular structure of Nε,Nε,Nε-Trimethyllysine-d9 is similar to that of Nε,Nε,Nε-Trimethyllysine, with the difference being the presence of deuterium (D) instead of hydrogen (H) in the former .Physical And Chemical Properties Analysis
Nε,Nε,Nε-Trimethyllysine-d9 is a solid substance . It should be stored at 4° C .科学的研究の応用
Biochemistry: Biomarker Analysis
Nε,Nε,Nε-Trimethyllysine-d9: is utilized in biochemistry as a stable isotope-labeled standard for biomarker discovery. It aids in the quantification of trimethyllysine levels in biological samples, which is crucial for understanding the role of lysine methylation in cellular processes .
Pharmacology: Drug Metabolism Studies
In pharmacology, Nε,Nε,Nε-Trimethyllysine-d9 serves as a deuterium-labeled analogue of trimethyllysine. This allows researchers to investigate the pharmacokinetics and metabolic pathways of drugs, as the deuterium label provides a traceable marker that can be followed through various metabolic transformations .
Molecular Biology: Epigenetic Research
This compound is significant in molecular biology for studying epigenetic modifications. It’s used as a tracer to understand the dynamics of lysine methylation, a post-translational modification that affects gene expression and regulation .
Clinical Research: Diagnostic Development
Nε,Nε,Nε-Trimethyllysine-d9: is instrumental in clinical research for developing diagnostic assays. It helps in the accurate measurement of trimethyllysine as a potential biomarker for various diseases, including cardiovascular conditions and metabolic disorders .
Neuroscience: Neurochemical Studies
In neuroscience, the labeled compound is used to trace the biosynthesis and degradation pathways of neurotransmitters that involve lysine residues. This can provide insights into the neurochemical basis of brain function and neurological diseases .
Environmental Science: Microbial Metabolism
The labeled trimethyllysine is also applied in environmental science to study the metabolic activities of microbial communities. It helps in tracking the flow of nitrogen and carbon through different microbial processes, which is essential for understanding ecosystem dynamics .
作用機序
Target of Action
Nε,Nε,Nε-Trimethyllysine-d9 is a labeled analogue of Nε,Nε,Nε-Trimethyllysine . It is a metabolite and cofactor on the metabolic pathways .
Mode of Action
Nε,Nε,Nε-Trimethyllysine-d9 serves as a precursor for gut flora-dependent formation of N,N,N-trimethyl-5-aminovaleric acid (TMAVA) . This indicates that it interacts with gut flora to produce TMAVA, which may have further downstream effects.
Biochemical Pathways
The primary biochemical pathway that Nε,Nε,Nε-Trimethyllysine-d9 is involved in is the metabolic pathway . As a metabolite and cofactor, it plays a crucial role in various biochemical reactions within this pathway.
Pharmacokinetics
It’s worth noting that the deuterium labeling of nε,nε,nε-trimethyllysine-d9 has the potential to affect its pharmacokinetic and metabolic profiles .
Result of Action
As a precursor for the formation of tmava, it can be inferred that its action would result in the production of this compound .
Action Environment
Given its interaction with gut flora , it can be speculated that factors affecting gut flora, such as diet and antibiotics, could potentially influence its action.
特性
| { "Design of the Synthesis Pathway": [ "The synthesis of Nε,Nε,Nε-Trimethyllysine-d9 can be achieved by the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide.", "The starting material Nε,Nε,Nε-trimethyllysine can be obtained commercially or synthesized from lysine via a series of steps.", "The reaction involves the alkylation of Nε,Nε,Nε-trimethyllysine with deuterated methyl iodide in the presence of a base such as potassium carbonate." ], "Starting Materials": [ "Lysine", "Formaldehyde", "Acetic anhydride", "Sodium borohydride", "Methyl iodide-d3", "Potassium carbonate" ], "Reaction": [ "Step 1: Lysine is reacted with formaldehyde and acetic anhydride to form Nε-formyllysine.", "Step 2: Nε-formyllysine is reduced using sodium borohydride to form Nε-acetyllysine.", "Step 3: Nε-acetyllysine is reacted with formaldehyde and acetic anhydride to form Nε-acetyl-Nδ-formyllysine.", "Step 4: Nε-acetyl-Nδ-formyllysine is reduced using sodium borohydride to form Nε-acetyl-Nδ-methyllysine.", "Step 5: Nε-acetyl-Nδ-methyllysine is reacted with methyl iodide-d3 in the presence of potassium carbonate to form Nε,Nε,Nε-trimethyllysine-d9." ] } | |
CAS番号 |
1182037-78-0 |
分子式 |
C9H20N2O2 |
分子量 |
197.326 |
IUPAC名 |
(2S)-2-amino-6-[tris(trideuteriomethyl)azaniumyl]hexanoate |
InChI |
InChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3 |
InChIキー |
MXNRLFUSFKVQSK-DQBSYZJZSA-N |
SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N |
同義語 |
(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt; Lysine betaine-d9 ; 6-N-Trimethyl L-Lysine-d9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





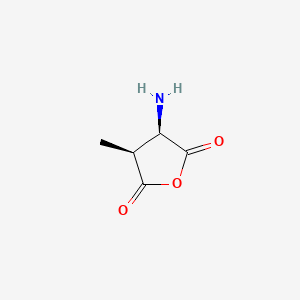
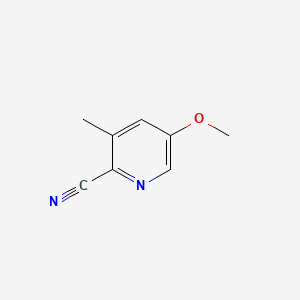
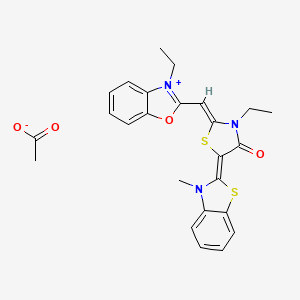

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
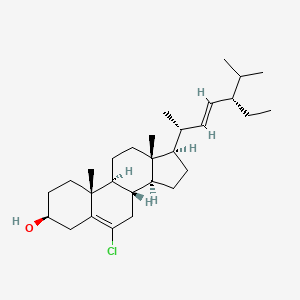
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
